molecular formula C23H24ClNO4 B2783997 3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010912-72-7

3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2783997
CAS No.: 1010912-72-7
M. Wt: 413.9
InChI Key: QYWIRKROMFVHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone scaffold. Key structural features include:

  • 9-(3-Isopropoxypropyl) substituent: A flexible alkyl-ether chain that may enhance solubility and influence pharmacokinetics.
  • Dihydrochromeno-oxazinone core: Provides a rigid bicyclic framework, common in bioactive molecules with reported antiviral and antifungal activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-propan-2-yloxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4/c1-15(2)27-11-3-10-25-12-19-21(29-14-25)9-8-18-22(26)20(13-28-23(18)19)16-4-6-17(24)7-5-16/h4-9,13,15H,3,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIRKROMFVHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

Table 1: Key Analogues and Substituent Effects
Compound Name Substituent at Position 9 Key Properties/Activities Reference
Target Compound 3-isopropoxypropyl Hypothesized enhanced solubility
9-(2-Thienylmethyl) analogue Thiophen-2-ylmethyl Moderate lipophilicity; unconfirmed bioactivity
9-(Furan-2-ylmethyl) analogue Furan-2-ylmethyl Potential for H-bonding; no reported data
9-(4-Fluorobenzyl) derivative (6k) 4-Fluorobenzyl Antiviral activity (IC₅₀: ~5 µM); m.p. 140–143°C
9-(4-Chlorobenzyl) derivative (6l) 4-Chlorobenzyl Higher melting point (171–180°C); moderate yield (41%)
9-(4-Bromobenzyl) derivative (6m) 4-Bromobenzyl Highest m.p. (188–190°C); comparable yield (42%)
Key Observations:
  • Aromatic vs. Alkyl-Ether Substituents :

    • Aromatic substituents (e.g., 4-fluorobenzyl in 6k) exhibit higher melting points due to enhanced crystallinity and intermolecular interactions, whereas alkyl-ether chains (e.g., 3-isopropoxypropyl) likely reduce melting points and improve solubility .
    • Halogenated benzyl groups (Cl, F, Br) correlate with antiviral efficacy, as seen in derivatives 6k–6m, suggesting that the 4-chlorophenyl group in the target compound may confer similar bioactivity .
  • Synthetic Yields :

    • Derivatives with bulky or electron-withdrawing groups (e.g., 6m with Br) show slightly reduced yields (~42%) compared to simpler substituents (e.g., 6i with F: 48%) . The target compound’s 3-isopropoxypropyl group, being less sterically demanding, might allow higher synthetic efficiency.

Physicochemical Properties

Table 2: Hypothetical Property Comparison
Property Target Compound 9-(4-Fluorobenzyl) (6k) 9-(Thiophen-2-ylmethyl)
LogP (estimated) ~3.5 (moderate lipophilicity) ~4.0 (higher lipophilicity) ~3.8
Water Solubility Moderate (ether chain) Low (aromatic dominance) Low
Metabolic Stability Likely high (ether cleavage) Moderate (CYP450 oxidation) Variable

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing 3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one with high purity and yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor chromene and oxazine moieties. Key steps include:

  • Pechmann condensation for chromene ring formation (reagents: substituted resorcinol derivatives, β-keto esters, acid catalysts like H₂SO₄) .
  • Oxazine ring closure via nucleophilic substitution or cycloaddition (e.g., using chlorophenyl isocyanate or carbodiimide coupling agents) .
  • Functionalization : Introducing the 3-isopropoxypropyl group via alkylation (e.g., using 3-chloropropanol and isopropyl bromide under basic conditions) .
  • Optimization : Reaction temperatures (80–120°C), solvents (DMF or THF), and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps) are critical for yields >70% .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Chromene formationResorcinol, ethyl acetoacetate, H₂SO₄8592%
Oxazine cyclizationChlorophenyl isocyanate, DMF, 100°C7289%
Alkylation3-Chloropropanol, K₂CO₃, THF6895%

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multi-spectral analysis:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; isopropoxypropyl methyl groups at δ 1.1–1.3 ppm) .
  • HRMS : Verify molecular weight (C₂₃H₂₅ClN₂O₄; [M+H]⁺ calc. 444.15, observed 444.14) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., SHELX software for crystal structure refinement) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Screen against:

  • Cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ < 20 µM suggests potency) .
  • Enzyme targets : COX-2 or kinase inhibition assays (fluorogenic substrates for real-time monitoring) .
  • Antimicrobial activity : Broth microdilution (MIC ≤ 50 µg/mL indicates efficacy) .

Advanced Research Questions

Q. How do substituents (e.g., chlorophenyl vs. methoxyphenyl) influence its biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Synthesize analogs : Replace chlorophenyl with methoxyphenyl, trifluoromethyl, or pyridyl groups .
  • Compare bioactivity : Chlorophenyl derivatives show 2–3× higher cytotoxicity than methoxyphenyl analogs due to enhanced electron-withdrawing effects .
    • Data Table :
SubstituentIC₅₀ (µM, MCF-7)COX-2 Inhibition (%)
4-Chlorophenyl18.278
4-Methoxyphenyl42.535
3-Trifluoromethylphenyl22.765

Q. What strategies resolve contradictions in reported reaction mechanisms for oxazine ring formation?

  • Methodological Answer : Use kinetic and isotopic labeling studies :

  • Kinetic profiling : Monitor intermediates via HPLC at timed intervals (e.g., carbodiimide vs. isocyanate pathways) .
  • ¹⁸O isotopic labeling : Confirm oxygen source in oxazine ring (e.g., H₂¹⁸O incorporation in acidic conditions) .
  • Computational modeling : DFT calculations (Gaussian 09) to compare activation energies of competing pathways .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for similar chromeno-oxazine derivatives?

  • Methodological Answer : Investigate variables:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) respond differently to chlorophenyl derivatives .
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Batch variability : Purity differences (e.g., 95% vs. 99%) impact dose-response curves .

Key Research Tools

  • Synthesis : Pechmann condensation, Schlenk techniques for air-sensitive steps .
  • Characterization : XRD (SHELXL refinement), LC-HRMS .
  • Biological Assays : High-content screening (e.g., ImageXpress Micro) for multi-parameter analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.